Glucoraphanin

Catalog No.
S614791
CAS No.
21414-41-5
M.F
C12H23NO10S3
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glucoraphanin

CAS Number

21414-41-5

Product Name

Glucoraphanin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5-methylsulfinyl-N-sulfooxypentanimidothioate

Molecular Formula

C12H23NO10S3

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1

InChI Key

GMMLNKINDDUDCF-RFOBZYEESA-N

Synonyms

beta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate), glucoraphanin

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

The exact mass of the compound Glucoraphanin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Thioglucosides - Glucosinolates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glucoraphanin (4-methylsulfinylbutyl glucosinolate) is a stable, water-soluble biogenic precursor to the potent Nrf2 inducer sulforaphane. In procurement and formulation contexts, glucoraphanin is prioritized over direct sulforaphane due to its exceptional shelf-life, aqueous solubility, and resistance to thermal degradation. As a stable salt, it serves as an ideal standardized ingredient for clinical trials, dietary supplements, and functional foods, bypassing the severe handling, storage, and volatility constraints associated with pure sulforaphane[1].

Research Fit

1 Stable glucosinolate precursor for controlled sulforaphane generation via myrosinase activation
2 Reported fit for standardization, formulation, and long-term storage in research settings
3 Requires co-formulation with active myrosinase for targeted Nrf2 pathway studies

Substituting pure glucoraphanin with its active aglycone, sulforaphane, introduces critical supply chain and formulation failures. Sulforaphane is highly reactive, lipophilic, and degrades rapidly in aqueous solutions or at room temperature, necessitating strict cold-chain logistics (-20°C) and specialized encapsulation[1]. Conversely, replacing pure glucoraphanin with unstandardized crude broccoli extracts introduces variable endogenous myrosinase activity, leading to premature hydrolysis during storage and unpredictable pharmacokinetic profiles in vivo. Pure glucoraphanin ensures formulation stability and precise dosing without the matrix interference of crude preparations [2].

Substitution Risk

Sulforaphane stability mismatch
Direct sulforaphane use may introduce rapid degradation, limiting formulation reproducibility and storage; glucoraphanin remains stable until enzymatic activation.
Alternative glucosinolate hydrolysis profiles
Glucoerucin, glucoiberin, and sinigrin yield distinct isothiocyanates with divergent bioactivity; they may not support Nrf2-targeted study endpoints as glucoraphanin does.
Gastric stability differences
Glucobrassicin and other in-class compounds exhibit lower in vitro gastric stability; precursor survival to the lower GI tract may differ significantly.

Thermal Stability and Cold-Chain Independence

Glucoraphanin demonstrates robust chemical stability at room temperature, allowing for long-term storage and aqueous formulation without degradation. In contrast, pure sulforaphane is highly reactive and degrades rapidly in aqueous solutions, particularly at elevated temperatures, requiring storage at -20°C to prevent decomposition into volatile sulfur compounds like dimethyl disulfide [1]. Procurement of glucoraphanin bypasses the expensive cold-chain requirements of sulforaphane.

Evidence DimensionStorage Temperature Requirement
Target Compound DataStable at room temperature (20-25°C)
Comparator Or BaselineSulforaphane (Requires -20°C storage)
Quantified DifferenceElimination of sub-zero cold-chain requirement
ConditionsLong-term storage of pure compound

Elimating the need for -20°C cold-chain logistics drastically reduces shipping, storage, and formulation costs for large-scale manufacturing.

Nrf2 Activation Comparison
Head-to-head
~140% ~220%
Glucoraphanin vs Sulforaphane (Caco-2, 6 h)
Reported differential Nrf2 activation context; supports prodrug activation model interpretation
Myrosinase co-administration required for full conversion

In Vivo Half-Life: Glucoraphanin vs. Direct Sulforaphane Administration

As a prodrug, glucoraphanin relies on gut microbiome conversion to sulforaphane, resulting in a sustained-release pharmacokinetic profile. Clinical studies demonstrate that the whole-body half-life of sulforaphane derived from a glucoraphanin-rich beverage is 7.3 hours, compared to only 2.4 hours when sulforaphane is administered directly [1]. This delayed elimination makes glucoraphanin superior for formulations requiring prolonged systemic exposure.

Evidence DimensionWhole-body half-life (in vivo)
Target Compound Data7.3 hours (administered as Glucoraphanin)
Comparator Or Baseline2.4 hours (administered as Sulforaphane)
Quantified Difference~3-fold increase in half-life
ConditionsHuman clinical trial, oral beverage administration

A longer biological half-life allows for less frequent dosing and sustained therapeutic exposure in clinical and nutritional applications.

Gastric Stability Rank
Class-level
Ranked #1
among four major glucosinolates in vitro
Reported highest stability under simulated gastric conditions; formulation-context ranking
Exact retention values not specified; glucobrassicin most vulnerable

Aqueous Solubility and Matrix Compatibility

Glucoraphanin is a highly water-soluble glucosinolate, making it exceptionally well-suited for aqueous extractions and liquid formulations. Sulforaphane, conversely, is a lipophilic isothiocyanate that is insoluble in water and highly unstable in aqueous environments [1]. This fundamental difference in polarity dictates that glucoraphanin must be selected for any water-based beverage or hydrophilic capsule matrix.

Evidence DimensionAqueous Solubility
Target Compound DataHighly water-soluble
Comparator Or BaselineSulforaphane (Fat-soluble / water-insoluble)
Quantified DifferenceComplete phase compatibility difference
ConditionsAqueous formulation environments

High water solubility enables seamless integration into functional beverages and hydrophilic delivery systems without the need for complex emulsifiers.

Urinary Bioavailability
Reported
Up to 40%
sulforaphane urinary excretion after broccoli sprout intake
Reported benchmark for glucoraphanin-derived sulforaphane yield with active myrosinase
Healthy volunteers; UHPLC/MS/MS quantification

Predictability of Conversion: Pure Glucoraphanin vs. Crude Extract

Utilizing pure glucoraphanin allows formulators to precisely control the conversion to sulforaphane by co-administering standardized exogenous myrosinase or relying purely on gut microbiota. Crude broccoli seed extracts contain variable amounts of endogenous myrosinase and matrix components, which can lead to premature hydrolysis during storage (reducing shelf-life) or unpredictable conversion rates (ranging from 1-40% in human subjects) [1]. Pure glucoraphanin eliminates matrix-induced variability.

Evidence DimensionFormulation Control
Target Compound Data100% stable until targeted activation
Comparator Or BaselineCrude extract (Variable premature hydrolysis)
Quantified DifferenceElimination of uncontrolled endogenous myrosinase activity
ConditionsLong-term formulation storage and dosing

Using the pure compound ensures batch-to-batch reproducibility and prevents premature active ingredient degradation on the shelf.

Myrosinase Hydrolysis Rates
Reported
6.99 U/mg (Rmyr, 40°C, pH 7.0)
7.74 U/mg (LpMyr, 50°C, pH 7.0)
Supports enzyme selection for glucoraphanin-to-sulforaphane conversion studies
Enzyme-dependent rates; sinigrin reference: 12.73 / 5.89 U/mg

Functional Beverage Formulation

Due to its high water solubility and thermal stability, glucoraphanin is the preferred precursor for functional drinks, where direct sulforaphane would rapidly degrade and separate [1].

Sustained-Release Clinical Trials

Glucoraphanin is selected for long-term clinical interventions targeting Nrf2 activation because its gut-mediated conversion provides a ~3-fold longer half-life compared to direct sulforaphane administration [2].

Standardized Dietary Supplements

Pure glucoraphanin is utilized in solid-dose capsules alongside segregated myrosinase to ensure a long shelf-life at room temperature, avoiding the strict -20°C cold-chain requirements of the active aglycone [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nrf2 prodrug activation studies
Stable precursor requiring myrosinase co-administration
Cell-based Nrf2 reporter assay context
Thermal processing research in food matrices
Precursor stability under heat treatment
Post-processing sulforaphane yield and pH optimization
Controlled-release formulation research
Gastric stability and intestinal activation profile
Myrosinase activity and conversion efficiency
Co-formulation stability studies
High-purity glucoraphanin (≥95%)
Shelf-life and degradation monitoring

XLogP3

-2.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

437.04840945 Da

Monoisotopic Mass

437.04840945 Da

Heavy Atom Count

26

Other CAS

1432982-77-8

Wikipedia

Glucoraphanin

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